molecular formula C8H6ClIN2O2 B14370513 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine CAS No. 92460-37-2

2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine

Katalognummer: B14370513
CAS-Nummer: 92460-37-2
Molekulargewicht: 324.50 g/mol
InChI-Schlüssel: HTXQARCMSNFHBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine and 3-iodoprop-2-yn-1-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 3-iodoprop-2-yn-1-ol is reacted with 2-chloro-4-methoxypyrimidine in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for handling hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.

    Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and copper iodide (CuI) are typically used in Sonogashira coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a new alkyne-linked compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for creating novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition or as a probe in molecular biology.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine and alkyne groups can facilitate interactions with biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is also an iodinated alkyne but differs in its functional groups and applications.

    2-Chloro-4-methoxypyrimidine: This is a simpler analog without the iodoprop-2-yn-1-yl group.

Uniqueness

2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of both an iodine atom and an alkyne group allows for versatile chemical modifications and interactions.

Eigenschaften

CAS-Nummer

92460-37-2

Molekularformel

C8H6ClIN2O2

Molekulargewicht

324.50 g/mol

IUPAC-Name

2-chloro-5-(3-iodoprop-2-ynoxy)-4-methoxypyrimidine

InChI

InChI=1S/C8H6ClIN2O2/c1-13-7-6(14-4-2-3-10)5-11-8(9)12-7/h5H,4H2,1H3

InChI-Schlüssel

HTXQARCMSNFHBD-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1OCC#CI)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.